methyl N-(4-nitroanilino)carbamate
Description
Methyl N-(4-nitroanilino)carbamate (CAS: 1943-87-9), also referred to as methyl (4-nitrophenyl)carbamate, is an aromatic carbamate derivative with the molecular formula C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol . Structurally, it consists of a carbamate group (-O-CO-NH-) attached to a 4-nitrophenyl (4-nitroanilino) moiety. The nitro group at the para position of the phenyl ring confers strong electron-withdrawing properties, influencing its reactivity and stability .
X-ray crystallographic studies reveal a planar geometry with intermolecular hydrogen bonding (N-H···O) between the carbamate NH and nitro groups, stabilizing the crystal lattice . This compound is synthesized via the reaction of 4-nitroaniline with methyl chloroformate in the presence of a superbase (e.g., TMG), achieving equilibrium yields up to 78% under optimized conditions .
Properties
CAS No. |
13413-36-0 |
|---|---|
Molecular Formula |
C8H9N3O4 |
Molecular Weight |
211.17 g/mol |
IUPAC Name |
methyl N-(4-nitroanilino)carbamate |
InChI |
InChI=1S/C8H9N3O4/c1-15-8(12)10-9-6-2-4-7(5-3-6)11(13)14/h2-5,9H,1H3,(H,10,12) |
InChI Key |
SCEGCLQQOMZTSX-UHFFFAOYSA-N |
SMILES |
COC(=O)NNC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
COC(=O)NNC1=CC=C(C=C1)[N+](=O)[O-] |
Other CAS No. |
13413-36-0 |
Synonyms |
methyl N-[(4-nitrophenyl)amino]carbamate |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Reactivity and Stability
- Nitro Group vs. Amino Group: The nitro group in this compound reduces electron density at the aromatic ring, making it less reactive toward electrophilic substitution compared to its amino analog (methyl N-(4-aminophenyl)carbamate). However, the nitro group enhances thermal stability and resistance to oxidation .
- Methoxy vs. Chloro Substituents: Methoxy groups (e.g., in [(4-methoxyphenyl)methyl N-(4-nitrophenyl)carbamate]) improve solubility in polar solvents due to their electron-donating nature, whereas chloro substituents (e.g., in N-(4-chloroanilino) derivatives) increase lipophilicity and bioactivity .
Crystallographic and Spectroscopic Insights
- This compound crystallizes in a monoclinic system (space group P2₁/c) with bond lengths of C=O (1.212 Å) and C-N (1.356 Å), confirming resonance stabilization of the carbamate group .
- In contrast, ethyl N-phenyl-N-(2-phthalimidoethyl)carbamate exhibits a twisted conformation due to steric hindrance from the phthalimide group, reducing crystallinity .
Research Findings and Industrial Relevance
- Synthetic Efficiency: Superbase-mediated carbamate formation (e.g., TMG) is critical for achieving high yields in nitro-substituted carbamates, unlike amino analogs that require milder conditions .
- Biological Activity: Carbamates with electron-withdrawing groups (e.g., -NO₂, -Cl) show enhanced binding to biological targets like enzymes or receptors, as seen in antimicrobial and antithrombotic agents .
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